molecular formula C11H11ClN2O B7480554 N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine

N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine

Cat. No.: B7480554
M. Wt: 222.67 g/mol
InChI Key: PJWRDXHBHDHQQD-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine is a heterocyclic compound that contains an oxazole ring substituted with a chlorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine typically involves the reaction of 4-chlorobenzylamine with 5-methyl-1,2-oxazole-3-carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
  • N-[4-(4′chlorophenyl)thiazol-2-yl]thiosemicarbazide
  • Methyl N-(2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl) N-methoxycarbamate

Uniqueness

N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-6-11(14-15-8)13-7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWRDXHBHDHQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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